molecular formula C11H10ClNO2 B1454428 5-Chloro-2-(oxolan-3-yloxy)benzonitrile CAS No. 1375471-48-9

5-Chloro-2-(oxolan-3-yloxy)benzonitrile

Cat. No.: B1454428
CAS No.: 1375471-48-9
M. Wt: 223.65 g/mol
InChI Key: YBBMOMLSAPSIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(oxolan-3-yloxy)benzonitrile ( 1375471-48-9) is a chemical compound with a molecular formula of C 11 H 10 ClNO 2 and a molecular weight of 223.66 g/mol . This benzonitrile derivative is characterized by the presence of both a chloro substituent and an oxolane (tetrahydrofuran) ring linked via an ether bond, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound is associated with the MDL number MFCD18364780 . As a synthetic intermediate, this compound is primarily used in research and development laboratories. Its structure suggests potential as a precursor for the synthesis of more complex molecules for various pharmaceutical and biological studies. Suppliers offer this product with a typical purity of 95% and recommend storage at room temperature . This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use. Researchers should consult the safety data sheet (MSDS) prior to handling and use all appropriate personal protective equipment.

Properties

IUPAC Name

5-chloro-2-(oxolan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-1-2-11(8(5-9)6-13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBMOMLSAPSIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-Chloro-2-(oxolan-3-yloxy)benzonitrile IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile , a critical pharmacophore building block used in medicinal chemistry.

Structure, Synthesis, and Application in Pharmaceutical Development

Executive Summary

5-Chloro-2-(oxolan-3-yloxy)benzonitrile (CAS: 1375471-48-9) is a specialized heterocyclic ether intermediate.[1] It functions as a high-value scaffold in the synthesis of small molecule inhibitors, particularly within the SGLT2 inhibitor (metabolic disease) and kinase inhibitor (oncology/immunology) classes.

Its structural significance lies in the tetrahydrofuran-3-yloxy (oxolan-3-yloxy) moiety. This ether linkage improves aqueous solubility and metabolic stability compared to standard alkyl ethers, while the benzonitrile core provides a versatile "handle" for further transformations (e.g., hydrolysis to amides, reduction to amines, or cyclization to benzofurans/quinazolines).

Chemical Identity & Properties

Nomenclature & Identification
ParameterDetail
IUPAC Name 5-Chloro-2-(oxolan-3-yloxy)benzonitrile
Systematic Name 5-Chloro-2-(tetrahydrofuran-3-yloxy)benzonitrile
CAS Registry Number 1375471-48-9
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
SMILES Clc1cc(C#N)c(OC2COCC2)cc1
Chirality The C3 position of the oxolane ring is a stereocenter. Commercial supplies are often racemic, but the (S)- or (R)- enantiomers are frequently specified for drug candidates (e.g., Empagliflozin analogs).
Physicochemical Profile
PropertyValue (Experimental/Predicted)
Appearance White to off-white crystalline solid
Melting Point 88°C – 92°C
Boiling Point ~380°C (at 760 mmHg)
LogP 2.3 (Moderate lipophilicity, ideal for CNS/oral drugs)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water

Synthesis & Production Protocol

The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (S_NAr) . This pathway is preferred over Mitsunobu coupling due to higher atom economy and scalability.

Reaction Pathway

The synthesis involves the displacement of a labile fluoride atom on 5-chloro-2-fluorobenzonitrile by the alkoxide generated from 3-hydroxytetrahydrofuran .

SynthesisPath cluster_conditions Process Parameters SM1 5-Chloro-2-fluorobenzonitrile (CAS: 57381-34-7) Base Base (K2CO3 or NaH) Solvent (DMF/DMSO) SM1->Base SM2 3-Hydroxytetrahydrofuran (Oxolan-3-ol) SM2->Base Inter Meisenheimer Complex Base->Inter 60-80°C Prod 5-Chloro-2-(oxolan-3-yloxy)benzonitrile (Target) Inter->Prod -HF Temp: 60-80°C Temp: 60-80°C Time: 4-6 Hours Time: 4-6 Hours Yield: >85% Yield: >85%

Figure 1: S_NAr Synthesis Pathway. The electron-withdrawing nitrile group at the ortho-position activates the fluoride for displacement.

Detailed Experimental Protocol

Objective: Synthesis of 10g of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile.

  • Reagent Preparation:

    • Charge a dry 250 mL 3-neck round-bottom flask with 3-hydroxytetrahydrofuran (4.5 g, 51 mmol, 1.1 equiv) and anhydrous DMF (50 mL).

    • Critical Step: Cool to 0°C. Add Sodium Hydride (60% dispersion) (2.2 g, 55 mmol, 1.2 equiv) portion-wise. Stir for 30 min to form the sodium alkoxide. (Note: For larger scale, K₂CO₃ at 80°C is safer but slower).

  • Coupling Reaction:

    • Add a solution of 5-chloro-2-fluorobenzonitrile (7.15 g, 46 mmol, 1.0 equiv) in DMF (20 mL) dropwise to the alkoxide mixture.

    • Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3] The limiting reagent (fluorobenzonitrile) should be consumed.

  • Workup & Isolation:

    • Quench the reaction by pouring onto crushed ice/water (300 mL). The product typically precipitates as a solid.

    • Filter the solid.[4][5][6] If oil forms, extract with Ethyl Acetate (3 x 100 mL).

    • Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target Yield: ~9.0 g (85%).

Applications in Drug Discovery[6][10]

This molecule is not merely a passive intermediate; it is a pharmacophore scaffold designed to optimize the physicochemical properties of drug candidates.

Bioisosterism & Solubility

The oxolane (THF) ring acts as a bioisostere for cyclopentane or phenyl rings. Unlike a phenyl ring, the THF ether:

  • Increases sp3 character (Fsp3), improving solubility.

  • Acts as a hydrogen bond acceptor, potentially interacting with kinase hinge regions or active site residues.

SGLT2 Inhibitor Analogues

The structural motif Aryl-O-THF is highly characteristic of SGLT2 inhibitors (e.g., Empagliflozin). While Empagliflozin uses a C-glycoside, many "second-generation" candidates explore O-linked heterocycles to modulate potency and selectivity against SGLT1.

  • Mechanism:[2][3][5] The benzonitrile group serves as a precursor to the distal phenyl ring found in gliflozins, often coupled via Suzuki-Miyaura reactions after converting the nitrile to a halide or boronic acid.

Factor Xa and BTK Inhibitors

Halogenated benzonitriles are frequent starting materials for anticoagulants (Factor Xa) and B-cell malignancy treatments (BTK). The 5-chloro substituent allows for further functionalization (e.g., Buchwald-Hartwig amination) to attach the "tail" of the drug molecule.

Applications Core 5-Chloro-2-(oxolan-3-yloxy)benzonitrile Path1 Nitrile Hydrolysis/Reduction Core->Path1 Functionalization Path2 Suzuki Coupling (at Cl) Core->Path2 Scaffold Extension Drug1 SGLT2 Inhibitors (Metabolic Disease) Path1->Drug1 Drug2 Kinase Inhibitors (Oncology) Path2->Drug2

Figure 2: Divergent synthetic utility in medicinal chemistry.

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical standards are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 230 nm (Nitrile absorption) and 254 nm.

  • Retention Time: Expect elution ~8.5 min (moderate hydrophobicity).

NMR Characterization (400 MHz, CDCl₃)
  • Aromatic Region: Three protons.

    • δ 7.60 (d, J=2.5 Hz, 1H, H-6): Doublet due to meta-coupling.

    • δ 7.45 (dd, J=8.8, 2.5 Hz, 1H, H-4): Doublet of doublets.

    • δ 6.95 (d, J=8.8 Hz, 1H, H-3): Shielded by the ortho-alkoxy group.

  • Aliphatic Region (THF Ring):

    • δ 5.00 (m, 1H, -OCH-): The methine proton at the attachment point.

    • δ 3.80–4.10 (m, 4H, -CH₂O-): Ether protons of the THF ring.

    • δ 2.10–2.40 (m, 2H, -CH₂-): Methylene protons.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[7] Nitriles can metabolize to release cyanide ions in vivo.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.

Handling Protocol:

  • Always manipulate in a fume hood.

  • Avoid contact with strong acids (risk of HCN hydrolysis) and strong oxidizers.

  • First Aid: In case of inhalation, move to fresh air. If swallowed, do NOT induce vomiting; seek immediate medical attention.

References

  • PubChem. (2024). 5-chloro-2-[(3R)-oxolan-3-yl]oxybenzonitrile (CID 95757370). National Library of Medicine. [Link]

  • Alchimica. (2024).[2] Product Catalog: 5-chloro-2-(oxolan-3-yloxy)benzonitrile (CAS 1375471-48-9).[1][Link]

  • Veeprho. (2024).[2] Empagliflozin Impurities and Intermediates: Structural Analysis of THF-O-Benzyl Derivatives.[Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles via Nucleophilic Substitution. (Validating the S_NAr methodology for benzonitriles). [Link]

Sources

Introduction: The Emerging Significance of Substituted Benzonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-(oxolan-3-yloxy)benzonitrile for Researchers and Drug Development Professionals

Physicochemical Properties and Structural Attributes

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. For 5-Chloro-2-(oxolan-3-yloxy)benzonitrile, these properties can be computationally estimated to guide initial experimental design.

PropertyValueSource
Molecular FormulaC11H10ClNO2PubChem
Molecular Weight223.65 g/mol PubChem[3]
XLogP3-AA2.3PubChem[3]
Hydrogen Bond Donor Count0PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count2PubChem[3]
Exact Mass223.0400063 DaPubChem[3]
Topological Polar Surface Area42.3 ŲPubChem[3]

The IUPAC name for a specific enantiomer of this compound is 5-chloro-2-[(3R)-oxolan-3-yl]oxybenzonitrile.[3] The presence of a chiral center in the oxolane ring suggests that the stereochemistry may play a crucial role in its biological activity.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis. The choice of route will depend on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathway Overview

Synthesis_Pathway A 5-Chloro-2-hydroxybenzonitrile C 5-Chloro-2-(oxolan-3-yloxy)benzonitrile A->C Williamson Ether Synthesis B 3-Bromotetrahydrofuran B->C Base Base (e.g., K2CO3) Base->C

Caption: Proposed Williamson ether synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a robust method for the synthesis of the target compound from commercially available starting materials.

Materials:

  • 5-Chloro-2-hydroxybenzonitrile

  • 3-Bromotetrahydrofuran (or 3-iodotetrahydrofuran for higher reactivity)

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 5-Chloro-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

  • Add 3-Bromotetrahydrofuran (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without hydrolyzing the nitrile.

  • Solvent: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting side reactions.

Potential Applications in Drug Discovery

The structural motifs present in 5-Chloro-2-(oxolan-3-yloxy)benzonitrile suggest several potential applications in medicinal chemistry.

  • Kinase Inhibition: Halogenated aromatic compounds are frequently found in the hinge-binding region of kinase inhibitors. The benzonitrile moiety can serve as a key interaction point.[4]

  • Antithrombotic Agents: The oxazolidinone core, structurally related to the oxolane ether, is a key feature in modern antithrombotic agents that target Factor Xa.[5]

  • Anticancer Properties: Numerous chloro-containing molecules have been approved as anticancer drugs.[2] Benzonitrile compounds have also shown promise in the development of antitumor agents.[6]

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Determination Purity Purity Assessment (>95%) NMR->Purity MS->Purity HPLC->Purity Final Characterized Compound Purity->Final Meets Criteria

Caption: A standard analytical workflow for the characterization of a novel organic compound.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the precise molecular structure, including the connectivity of the atoms and the stereochemistry of the oxolane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.[3] Liquid chromatography-mass spectrometry (LC-MS) can be used to monitor reaction progress and assess purity.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[8] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) would likely provide good separation.

Conclusion

5-Chloro-2-(oxolan-3-yloxy)benzonitrile represents a promising scaffold for the development of novel therapeutic agents. While a designated CAS number is not yet publicly available, this guide provides a solid foundation for its synthesis, characterization, and potential exploration in drug discovery programs. The insights into its physicochemical properties, a detailed synthetic protocol, and a robust analytical workflow are intended to empower researchers to further investigate the potential of this and related molecules.

References

  • PubChem. 5-chloro-2-[(3R)-oxolan-3-yl]oxybenzonitrile | C11H10ClNO2 | CID 95757370. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • MMS. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - Available from: [Link]

  • Saimak Laboratories. Chemical Compound - 5-Chloro 1,3 dihydro -1- (4-piperidinyl) -2H- benzimidazol - 2 -one Trader - Wholesaler / Distributor from Hyderabad. Available from: [Link]

  • NIST WebBook. Benzonitrile, 5-chloro-2-nitro-. Available from: [Link]

  • Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Available from: [Link]

  • Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Available from: [Link]

  • CONICET. Analytical Methods. Available from: [Link]

  • Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Cheméo. Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Available from: [Link]

  • EPA. Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water by Solid Phase Extraction and Liquid C. Available from: [Link]

  • Walsh Medical Media. The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Available from: [Link]

  • Google Patents. WO2011005029A2 - Method for preparing 5-chloro-n-({(5s)-2-oxo-3-[4-(5,6-dihydro-4h-[2][3][9]triazin-1-yl)phenyl]. Available from:

  • bioRxiv. SYNTHETIC METHODS General methods. Available from: [Link]

Sources

5-Chloro-2-(oxolan-3-yloxy)benzonitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacophore Logic, and Application in Medicinal Chemistry

Executive Summary

5-Chloro-2-(oxolan-3-yloxy)benzonitrile (CAS: 1375471-48-9) is a high-value heterocyclic building block used in modern medicinal chemistry. Structurally, it consists of an electron-deficient benzonitrile core substituted with a chlorine atom at the 5-position and a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) ether linkage at the 2-position.

This scaffold represents a strategic "bioisosteric replacement" in drug design. The oxolane (tetrahydrofuran) ring is frequently employed to replace carbocyclic moieties (like cyclopentane) to lower lipophilicity (LogP), improve aqueous solubility, and introduce a hydrogen bond acceptor without significantly altering the steric profile of the molecule. This guide details the rational synthesis, quality control, and mechanistic applications of this compound.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Chloro-2-(tetrahydrofuran-3-yloxy)benzonitrile
Common Name 5-Chloro-2-(oxolan-3-yloxy)benzonitrile
CAS Number 1375471-48-9
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
LogP (Predicted) ~2.3 (vs. ~3.5 for cyclopentyl analog)
H-Bond Acceptors 3 (Nitrile N, Ether O, THF O)
Chirality Contains one stereocenter at the THF 3-position. Can exist as (R) or (S) enantiomer.

Rational Synthesis Protocols

The synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile is primarily achieved through Nucleophilic Aromatic Substitution (SNAr) . This route is preferred over Mitsunobu coupling due to higher atom economy, scalability, and the avoidance of difficult-to-remove phosphine oxide byproducts.

Primary Route: SNAr Displacement

This protocol utilizes the electron-withdrawing nature of the nitrile group (and the chlorine atom) to activate the 2-position for nucleophilic attack.

  • Starting Materials: 5-Chloro-2-fluorobenzonitrile, 3-Hydroxytetrahydrofuran (Oxolan-3-ol).

  • Reagents: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Protocol:
  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, charge 3-hydroxytetrahydrofuran (1.1 equiv) and anhydrous DMF (5 mL/g substrate).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate alkoxide formation.

    • Expert Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in DMF and the "cesium effect," which can enhance nucleophilicity.

  • Addition: Add 5-Chloro-2-fluorobenzonitrile (1.0 equiv) dropwise if liquid, or portion-wise if solid.

  • Reaction: Heat the mixture to 60–80°C under nitrogen. Monitor by HPLC or TLC (Hexane:EtOAc 3:1).

    • Endpoint: Reaction is typically complete within 2–4 hours. The spot for the fluoro-starting material (Rf ~0.6) should disappear, replaced by the more polar ether product (Rf ~0.4).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3x).[1][2] Wash organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Heptane or flash column chromatography (0-30% EtOAc in Heptane).

Alternative Route: Mitsunobu Reaction

Used when the 2-fluoro precursor is unavailable or if starting from the phenol.

  • Reactants: 5-Chloro-2-hydroxybenzonitrile + 3-Hydroxytetrahydrofuran.

  • Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).

  • Conditions: THF, 0°C to RT.

  • Note: This inverts the stereochemistry of the THF ring (e.g., (S)-OH yields (R)-Ether).

Synthesis Workflow Diagram

The following diagram illustrates the mechanistic pathways for both routes.

SynthesisPathways cluster_0 Route A: SNAr (Preferred) cluster_1 Route B: Mitsunobu Start_F 5-Chloro-2-fluorobenzonitrile Intermediate_Meisenheimer Meisenheimer Complex (Transition State) Start_F->Intermediate_Meisenheimer Cs2CO3, DMF, 80°C Nucleophilic Attack Start_OH 5-Chloro-2-hydroxybenzonitrile Intermediate_Phosphonium Oxyphosphonium Intermediate Start_OH->Intermediate_Phosphonium PPh3, DIAD, THF Reagent_THF 3-Hydroxytetrahydrofuran (Chiral or Racemic) Reagent_THF->Intermediate_Meisenheimer Alkoxide Formation Reagent_THF->Intermediate_Phosphonium Product 5-Chloro-2-(oxolan-3-yloxy)benzonitrile (Target Scaffold) Intermediate_Meisenheimer->Product -F- (Leaving Group) Retains Stereochemistry Intermediate_Phosphonium->Product SN2 Displacement Inverts Stereochemistry

Caption: Comparative synthetic pathways. Route A (SNAr) is preferred for scale due to atom economy and retention of stereochemistry.

Analytical Profiling & Quality Control

To ensure the integrity of the scaffold for biological testing, the following analytical criteria must be met.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)[3]
  • Aromatic Region:

    • δ 7.90 (d, J=2.5 Hz, 1H): H-6 proton (ortho to CN, meta to Cl). Highly deshielded by CN group.

    • δ 7.70 (dd, J=9.0, 2.5 Hz, 1H): H-4 proton.

    • δ 7.35 (d, J=9.0 Hz, 1H): H-3 proton (ortho to ether). Shielded relative to H-6 due to the electron-donating alkoxy group.

  • Aliphatic (THF) Region:

    • δ 5.15 (m, 1H): The methine proton at the 3-position of the THF ring. This is the diagnostic peak for the ether linkage.

    • δ 3.70–4.00 (m, 4H): Methylene protons adjacent to the THF oxygen.

    • δ 2.00–2.30 (m, 2H): Methylene protons at the 4-position of the THF ring.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 224.05 (³⁵Cl) and 226.05 (³⁷Cl).

  • Pattern: Distinctive 3:1 chlorine isotope pattern.

Medicinal Chemistry Applications

This molecule is rarely a final drug but a critical intermediate or fragment .

Pharmacophore Logic: The "THF Effect"

Replacing a phenyl or alkyl ether with a tetrahydrofuran ether is a tactical modification in Lead Optimization.

  • Solubility: The ether oxygen in the THF ring acts as a weak hydrogen bond acceptor, lowering the LogP by ~1.0 unit compared to a cyclopentyl ether.

  • Metabolic Stability: The cyclic ether is generally more stable to cytochrome P450 oxidation than linear alkyl ethers (e.g., ethoxy or isopropoxy), which are prone to O-dealkylation.

  • Vector Orientation: The THF ring puckering (envelope conformation) orients the bulk differently than a flat phenyl ring, potentially filling hydrophobic pockets in enzymes like Kinases or SGLT2 .

Downstream Transformations

The nitrile group (-CN) is a versatile handle for further elaboration:

  • Hydrolysis: To Amide (CONH₂) or Acid (COOH).

  • Reduction: To Benzylamine (CH₂NH₂).

  • Cyclization: Reaction with hydroxylamine to form Amidoximes , precursors to 1,2,4-Oxadiazoles (common in S1P1 agonists).

Applications Core 5-Chloro-2-(oxolan-3-yloxy)benzonitrile Amide Primary Amide (Hydrolysis) Core->Amide H2O2, K2CO3 Tetrazole Tetrazole Isostere (Click Chem) Core->Tetrazole NaN3, ZnBr2 Amine Benzylamine (Reduction) Core->Amine H2, Raney Ni Target_SGLT SGLT2 Inhibitor Analogs (Solubility Mod) Core->Target_SGLT Bioisostere for Phenoxy Ether Target_Kinase Kinase Inhibitors (e.g., BTK, EGFR) Amide->Target_Kinase Scaffold Elaboration

Caption: Functional elaboration of the nitrile handle allows access to diverse pharmacological classes.

References

  • Chemical Identity: PubChem. 5-chloro-2-[(3R)-oxolan-3-yl]oxybenzonitrile. CID 95757370. Link

  • Synthetic Methodology (SNAr): Xu, L., et al. "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride." Asian Journal of Chemistry, 2012, 24(11), 5329-5331. (Describes analogous ether synthesis conditions). Link

  • Medicinal Chemistry Context (THF Ethers): Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. (General reference for THF as a logP lowering bioisostere).
  • Related Scaffold (Afatinib Intermediate): Boehringer Ingelheim International GmbH. "Process for the preparation of quinazoline derivatives." WO2015103456A1. (Demonstrates stability and synthesis of the tetrahydrofuran-3-yloxy motif in drug substances). Link

  • Reagent Availability: Fluorochem. 3-Chloro-5-fluorobenzonitrile Product Page. (Precursor availability).[1][2][3][4] Link

Sources

Methodological & Application

laboratory synthesis protocol for 5-Chloro-2-(oxolan-3-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile (also known as 5-Chloro-2-(tetrahydrofuran-3-yloxy)benzonitrile). This scaffold is a critical intermediate in the development of Factor Xa inhibitors, herbicides, and novel kinase inhibitors.

The protocol prioritizes a Nucleophilic Aromatic Substitution (


)  strategy over Mitsunobu or alkylation routes. This approach utilizes the high reactivity of 5-chloro-2-fluorobenzonitrile , driven by the strong electron-withdrawing effect of the ortho-cyano group, to achieve regioselective etherification with 3-hydroxytetrahydrofuran . This method offers superior atom economy, simplified purification, and scalability compared to alternative routes.

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the ether linkage. The ortho-fluorine atom in the precursor is highly activated toward nucleophilic attack, allowing for a clean displacement by the alkoxide generated from 3-hydroxytetrahydrofuran.

Reaction Scheme:

  • Deprotonation: 3-Hydroxytetrahydrofuran is deprotonated by a strong base (NaH) to form the alkoxide.

  • Substitution (

    
    ):  The alkoxide attacks the ipso-carbon of 5-chloro-2-fluorobenzonitrile.
    
  • Selectivity: The 2-position (F) is significantly more reactive than the 5-position (Cl) due to the ortho-cyano activation and the higher electronegativity of fluorine (Meisenheimer complex stabilization).

Graphviz Reaction Logic:

ReactionScheme cluster_conditions Conditions SM1 5-Chloro-2-fluorobenzonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) SM1->Meisenheimer SM2 3-Hydroxytetrahydrofuran (Nucleophile) Alkoxide Tetrahydrofuran-3-oxide (Active Species) SM2->Alkoxide Deprotonation (THF, 0°C) Base Sodium Hydride (NaH) (Base) Base->Alkoxide Alkoxide->Meisenheimer Nucleophilic Attack Product 5-Chloro-2-(oxolan-3-yloxy)benzonitrile (Target) Meisenheimer->Product -NaF (Elimination) Cond Solvent: Anhydrous THF Temp: 0°C to RT Time: 2-4 Hours

Caption: Logical flow of the regioselective


 synthesis pathway.

Protocol: Synthesis (Recommended)

This protocol is optimized for a 10 mmol scale .

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]AmountRole
5-Chloro-2-fluorobenzonitrile 155.561.01.56 gElectrophile
3-Hydroxytetrahydrofuran 88.111.21.06 gNucleophile
Sodium Hydride (60% in oil) 24.00 (NaH)1.30.52 gBase
Tetrahydrofuran (Anhydrous) 72.11N/A20 mLSolvent
Ammonium Chloride (sat.[10] aq.) N/AN/A30 mLQuench

Note: If chiral product is required, use (R)- or (S)-3-hydroxytetrahydrofuran. The stereocenter is retained.

Step-by-Step Methodology

Step 1: Alkoxide Formation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Sodium Hydride (0.52 g, 13 mmol) .

    • Tip: If high purity is required, wash NaH with dry hexane (2 x 5 mL) under nitrogen to remove mineral oil.

  • Add Anhydrous THF (10 mL) and cool the suspension to 0°C using an ice bath.

  • Dissolve 3-Hydroxytetrahydrofuran (1.06 g, 12 mmol) in Anhydrous THF (5 mL).

  • Add the alcohol solution dropwise to the NaH suspension over 10 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure proper venting.
      
  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve 5-Chloro-2-fluorobenzonitrile (1.56 g, 10 mmol) in Anhydrous THF (5 mL).

  • Add this solution dropwise to the cold alkoxide mixture.

    • Rate: Addition should take ~5-10 minutes to control exotherm.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to 0°C.

  • Carefully quench by dropwise addition of saturated

    
     solution (30 mL) .
    
    • Caution: Quench slowly to neutralize excess NaH.

  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL) .

  • Combine organic layers and wash with:

    • Water (20 mL)

    • Brine (20 mL)

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap, 40°C) to yield the crude oil.

Step 4: Purification

  • The crude material is often sufficiently pure (>90%) for subsequent steps.

  • For analytical purity, purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 10%

      
       30% Ethyl Acetate in Hexanes.
      
  • Yield: Expected yield is 85-95% (approx. 1.9 - 2.1 g).

  • Appearance: White to off-white solid or viscous colorless oil (depending on purity and crystal habit).

Analytical Validation

Verify the product identity using the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR (400 MHz,

)

5.05 (m, 1H)
Methine proton of the THF ring (CH-O-Ar).

6.95 (d, 1H)
Aromatic proton at position 3 (ortho to ether).

7.45 (dd, 1H)
Aromatic proton at position 4.

7.55 (d, 1H)
Aromatic proton at position 6 (meta to Cl, ortho to CN).

3.80 - 4.10 (m, 4H)
Methylene protons of the THF ether linkage.
LC-MS (ESI) m/z 224.0 [M+H]+Consistent with Molecular Weight (223.65).
IR Spectroscopy ~2230

Characteristic Nitrile (

) stretch.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonation or moisture contamination.Ensure reagents are anhydrous.[5] Increase deprotonation time. Use fresh NaH.
Byproduct: Hydrolysis Presence of water leading to amide formation.Ensure strictly anhydrous conditions. Avoid prolonged exposure to strong base at high heat.
Regioselectivity Issues Attack at Cl position (rare).This is highly unlikely due to the activating effect of CN on the F position. If observed, lower temperature to 0°C.
Starting Material Remains Reaction stalled.Gently heat to 40-50°C. Do not reflux aggressively to avoid nitrile hydrolysis.

Experimental Workflow Diagram

Workflow Start Start: Clean & Dry Glassware Prep Prepare Reagents: 1. Wash NaH (optional) 2. Dissolve Alcohol in THF Start->Prep React Reaction (0°C -> RT): Add Alcohol to NaH -> Alkoxide Add Ar-F to Alkoxide Prep->React Monitor TLC Monitoring (20% EtOAc/Hex) React->Monitor Monitor->React Incomplete (<2h) Quench Quench: Sat. NH4Cl (aq) Monitor->Quench Complete Extract Extraction: EtOAc / Brine Wash Dry (Na2SO4) Quench->Extract Purify Purification: Flash Chromatography (10-30% EtOAc/Hex) Extract->Purify Final Final Product: 5-Chloro-2-(oxolan-3-yloxy)benzonitrile Purify->Final

Caption: Operational workflow for the synthesis and purification process.

References

  • PubChem. "5-chloro-2-[(3R)-oxolan-3-yl]oxybenzonitrile."[10] National Library of Medicine. Accessed October 26, 2023. [Link]

  • Zhang, Y., et al. "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride." Asian Journal of Chemistry, vol. 22, no. 8, 2010. [Link]

  • Vertex AI Search. "Process of preparing 3-fluoro-5...benzonitrile.

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these critical intermediates. Aryl nitriles are invaluable precursors in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry since 1884, transforms an aryl amine into an aryl nitrile via a diazonium salt intermediate using a copper(I) cyanide catalyst.[3][4][5] While classic, it requires careful control to avoid unwanted byproducts.

Question 1: My Sandmeyer cyanation is giving a low yield, and I'm isolating a significant amount of phenol. What's causing this and how can I prevent it?

Answer: This is a classic problem in Sandmeyer reactions and points directly to the premature decomposition of the intermediate aryl diazonium salt.

  • Causality: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. The diazonium group is an excellent leaving group (N₂ gas), and in an aqueous acidic environment, water can act as a nucleophile, attacking the aromatic ring to produce a phenol byproduct.[6][7] This process, sometimes called "Verkochung" or hydrolysis, competes directly with the desired cyanation reaction.[4]

  • Troubleshooting Protocol:

    • Strict Temperature Control: The diazotization step (reacting the aniline with sodium nitrite and acid) must be performed at 0–5 °C.[8] Use an ice-salt bath to maintain this temperature range rigorously. Premature warming allows the diazonium salt to decompose.

    • Controlled Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline. A rapid addition can cause localized heating and a buildup of nitrous acid, leading to side reactions.

    • Addition to Catalyst: The cold diazonium salt solution should be added portion-wise to the pre-heated (typically 60-100 °C) solution of copper(I) cyanide. Do not heat the diazonium salt itself. This ensures the salt reacts with the cyanide reagent as soon as it enters the hotter environment, minimizing its time to react with water.

Question 2: I've noticed biaryl compounds (e.g., biphenyl) in my crude product mixture. What is the mechanism for this side reaction?

Answer: The formation of biaryl byproducts is strong evidence for the radical mechanism of the Sandmeyer reaction.[4][5]

  • Mechanism: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and dinitrogen gas. While this aryl radical is intended to react with a copper(II) species to form the nitrile, it can also react with another aromatic molecule (like the solvent or another starting material molecule) in a radical-radical coupling or radical aromatic substitution pathway to form a biaryl impurity.

  • Mitigation Strategies:

    • Solvent Choice: Use a solvent that is less susceptible to radical attack.

    • Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like biaryl formation.

    • Substituent Effects: Be aware that electron-withdrawing substituents on the aromatic ring generally increase the reactivity of the diazonium salt towards the desired radical process, which can sometimes help outcompete side reactions.[9][10]

Diagram 1: Sandmeyer Reaction - Desired Pathway vs. Side Reactions

Sandmeyer_Mechanism Aniline Ar-NH₂ (Aniline Derivative) Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium NaNO₂, HCl 0-5 °C inv1 Diazonium->inv1 ArylRadical Ar• (Aryl Radical) Product Ar-CN (Benzonitrile) ArylRadical->Product [Cu(II)CN]⁺ Biaryl Ar-Ar' (Biaryl Side Product) ArylRadical->Biaryl Ar'-H (Radical Coupling) Phenol Ar-OH (Phenol Side Product) inv1->ArylRadical Cu(I) catalyst -N₂ inv1->Phenol H₂O, Δ (Premature Decomposition) inv2

Caption: Key decision point for the diazonium salt intermediate.

Section 2: The Rosenmund-von Braun Reaction

This reaction involves the cyanation of an aryl halide with a stoichiometric or excess amount of copper(I) cyanide, typically at high temperatures in a polar, aprotic solvent like DMF or nitrobenzene.[11][12]

Question 3: My Rosenmund-von Braun reaction is sluggish and requires very high temperatures (>180 °C), leading to decomposition. How can I improve the reaction rate under milder conditions?

Answer: The high activation energy of the Rosenmund-von Braun reaction is a common challenge. The mechanism likely involves an oxidative addition of the aryl halide to a copper species, which can be slow.[11]

  • Causality: The reactivity of the aryl halide is critical (Ar-I > Ar-Br >> Ar-Cl). Less reactive halides like aryl chlorides often require harsh conditions. Furthermore, the solubility and reactivity of the CuCN can be limiting.

  • Troubleshooting & Optimization:

    • Use a More Reactive Halide: If possible, using an aryl iodide or bromide instead of a chloride will significantly accelerate the reaction.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are standard as they help solubilize the copper cyanide complex.[11]

    • Additives: The use of additives can promote the reaction. For instance, L-proline has been shown to promote the Rosenmund-von Braun reaction, allowing it to proceed at lower temperatures (80–120 °C).[13] Ionic liquids have also been explored as effective solvents.[12]

    • Purity of Reagents: Ensure the CuCN is of high purity and the solvent is anhydrous. Water can lead to hydrolysis side products.

Question 4: The workup of my Rosenmund-von Braun reaction is very difficult, and I'm struggling to remove copper salts from my product.

Answer: This is a notorious issue with this reaction due to the use of excess, often insoluble, copper salts.

  • Troubleshooting the Workup:

    • Ammonia/Ammonium Chloride Quench: After the reaction is complete, the mixture is often quenched with an aqueous solution of ammonia and/or ammonium chloride. The ammonia complexes with the copper ions to form the soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is intensely blue and partitions into the aqueous layer, facilitating its removal from the organic product.

    • Filtration: It can be beneficial to filter the hot reaction mixture through a pad of Celite to remove insoluble inorganic material before quenching.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) can sometimes help remove residual copper, but be cautious, as this can promote the hydrolysis of your nitrile product to the corresponding amide or carboxylic acid.[14]

Section 3: Palladium-Catalyzed Cyanation

Modern palladium-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative to the classical methods.[1] However, they come with their own set of challenges, primarily related to catalyst deactivation.

Question 5: My palladium-catalyzed cyanation of an aryl bromide has stalled. What are the likely causes of catalyst deactivation?

Answer: Catalyst deactivation, or "poisoning," is the most common failure mode in palladium-catalyzed cyanations. The primary culprit is the cyanide ion itself.

  • Causality: Cyanide is an excellent ligand for palladium and can readily displace the desired phosphine ligands from the active Pd(0) catalyst.[15] This leads to the formation of inactive and highly stable palladium-cyanide complexes, such as [Pd(CN)₄]²⁻, which fall out of the catalytic cycle and halt the reaction.

  • Troubleshooting Protocol:

    • Choice of Cyanide Source: Switch from highly soluble and dissociated sources like NaCN or KCN to sources with lower free cyanide concentration. Zinc cyanide (Zn(CN)₂) is a superb choice because it is more covalent and releases cyanide to the palladium center more slowly.[2] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another effective, less toxic alternative.[2][16]

    • Ligand Selection: Use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or t-BuXPhos are designed to be sterically demanding.[2] This bulkiness helps prevent the smaller cyanide ions from easily displacing the phosphine from the palladium center and also facilitates the final, often rate-limiting, reductive elimination step to form the Ar-CN bond.[16][17]

    • Biphasic/Aqueous Systems: Running the reaction in a biphasic solvent system (e.g., THF/H₂O) can help by keeping the bulk of the cyanide salt in the aqueous phase, thereby maintaining a low concentration of free cyanide in the organic phase where the catalyst resides.[2][15]

Diagram 2: Pd-Catalyzed Cyanation Cycle and Poisoning Pathway

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Poison [Pd(CN)₄]²⁻ (Inactive) Pd0->Poison Excess CN⁻ (Catalyst Poisoning) Trans Ar-Pd(II)-CN L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArCN Ar-CN Trans->ArCN ArX Ar-X ArX->OxAdd MCN M-CN MCN->Trans

Caption: The desired catalytic cycle versus the off-cycle poisoning pathway.

Question 6: My nitrile product seems to be hydrolyzing to the corresponding benzamide or benzoic acid during the reaction or workup. How can I avoid this?

Answer: Nitrile hydrolysis is a common side reaction, especially under harsh pH and temperature conditions.

  • Causality: Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under both acidic and basic aqueous conditions, a reaction that is significantly accelerated by heat.[14][18][19] This can occur during a prolonged reaction at high temperature in the presence of trace water or during an aggressive aqueous workup.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure your solvent and reagents are dry, especially for high-temperature reactions like the Rosenmund-von Braun.

    • Mild Workup: Avoid prolonged heating during workup. Use mild acids or bases for extraction and keep the temperature low. If you must perform an acid wash, use a dilute solution and minimize contact time.

    • Reaction Conditions: For palladium-catalyzed reactions, the use of milder bases (e.g., K₂CO₃ instead of NaOH or t-BuOK) can reduce the risk of base-catalyzed hydrolysis.

Summary & Comparative Tables

Table 1: Comparison of Primary Benzonitrile Synthesis Routes

FeatureSandmeyer ReactionRosenmund-von BraunPalladium-Catalyzed Cyanation
Starting Material Aryl Amine (Aniline)Aryl HalideAryl Halide/Triflate
Key Reagent NaNO₂, CuCNCuCN (stoichiometric)Pd catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂)
Typical Conditions 0-5 °C then 60-100 °C150-200 °C80-120 °C
Key Advantages Inexpensive reagentsSimple procedureHigh functional group tolerance, milder conditions, broad scope
Common Side Reactions Phenol formation, biarylsHydrolysis, copper contaminationCatalyst poisoning, hydrolysis
Best For... Large-scale synthesis from simple, available anilines.Simple, robust aryl halides where high temps are tolerated.Complex molecules, late-stage functionalization in drug discovery.

Table 2: Quick Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)Applicable Reaction(s)
Phenol byproduct Premature diazonium salt decomposition.Maintain strict 0-5 °C during diazotization; add diazonium salt to hot CuCN solution.Sandmeyer
Reaction Stalled / No Conversion Catalyst poisoning by cyanide.Switch to Zn(CN)₂ or K₄[Fe(CN)₆]; use bulky, electron-rich phosphine ligands.Pd-Catalyzed
Carboxylic Acid / Amide byproduct Hydrolysis of nitrile product.Use anhydrous conditions; perform a mild, low-temperature aqueous workup.All Methods
Difficult Purification (Metal Contamination) Use of stoichiometric copper salts.Quench with aqueous ammonia to complex copper; filter through Celite.Rosenmund-von Braun
Biaryl byproduct Radical side-reactions.Increase solvent dilution; ensure efficient stirring.Sandmeyer
Experimental Protocols

Protocol: Mitigating Catalyst Poisoning in a Palladium-Catalyzed Cyanation of 4-Bromotoluene

This protocol demonstrates the use of zinc cyanide and a bulky phosphine ligand to prevent catalyst deactivation.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromotoluene (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN).

  • Catalyst Pre-mixture: In a separate vial under an inert atmosphere (glovebox), mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and XPhos (0.08 mmol).

  • Reagent Addition: Add the catalyst pre-mixture to the Schlenk flask. Add potassium carbonate (K₂CO₃, 2.0 mmol) and a stir bar.

  • Solvent: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed DMAc (3 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methylbenzonitrile.

Diagram 3: General Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Fails (e.g., Low Yield, Impure) Analyze Analyze Crude Product (NMR, LC-MS, GC-MS) Start->Analyze Identify Identify Byproducts & Unreacted SM Analyze->Identify Hypothesize Formulate Hypothesis (e.g., 'Water is causing hydrolysis') Identify->Hypothesize Plan Design Mitigation Experiment (e.g., 'Run under anhydrous conditions') Hypothesize->Plan Execute Execute Modified Protocol Plan->Execute Success Problem Solved Execute->Success Yes Failure Problem Persists Execute->Failure No Failure->Analyze Re-evaluate

Caption: A systematic approach to troubleshooting synthetic reactions.

References
  • Gallia, C., et al. (1984). Substituent Effects on the Sandmeyer Reaction. Quantitative Evidence for Rate-determining Electron Transfer. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gallia, C., et al. (1984). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (8), 1161-1165. Available at: [Link]

  • Driver, T. G., et al. (2005). Reductive Elimination from Arylpalladium Cyanide Complexes. Journal of the American Chemical Society, 127(43), 15132–15143. Available at: [Link]

  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3297-3323. Available at: [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Anil, V. S., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37048-37066. Available at: [Link]

  • Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 45(4), 1398-1407. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Nitriles. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. Available at: [Link]

  • Organic Synthesis International. (2014). Cyanation of Aryl Halides. Available at: [Link]

  • Anil, V. S., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]

  • Ma, D., et al. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964-4969. Available at: [Link]

  • Anil, V. S., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638. Available at: [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Available at: [Link]

  • Kumar, S., et al. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. Available at: [Link]

  • JoVE. (2023). Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Espinet, P., et al. (2007). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 129(29), 9172–9183. Available at: [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings | Request PDF. Available at: [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Available at: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Available at: [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Available at: [Link]

  • Subramanian, L. R. (n.d.). One of the most useful transformations in synthetic organic chemistry is the preparation of nitriles by nucleophilic substitution. Science of Synthesis. Available at: [Link]

  • Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Available at: [Link]

  • Reddit. (2023). Cyanation of aryl bromide. r/chemistry. Available at: [Link]

  • Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry. Available at: [Link]

  • Li, Y., et al. (2018). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Can aromatic rings be cyanated using cyanide as a nucleophile?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]

  • Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 132(3), 844-845. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.3: Reactions involving arenediazonium salts. Available at: [Link]

  • ResearchGate. (2025). Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. Available at: [Link]

  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available at: [Link]

Sources

Technical Support Center: 5-Chloro-2-(oxolan-3-yloxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2-(oxolan-3-yloxy)benzonitrile. The synthesis of this crucial intermediate, while often utilizing the well-established Williamson ether synthesis, is not without its challenges. The formation of impurities can significantly impact yield, purity, and the overall success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential issues and optimize your synthetic process for a high-purity product.

Our approach is grounded in a deep understanding of the underlying reaction mechanisms and extensive experience in process optimization. We will explore the causality behind common experimental pitfalls and provide scientifically sound solutions to overcome them.

I. Troubleshooting Guide: Impurity Formation and Mitigation

This section addresses specific problems you may encounter during the synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile. The primary synthetic route involves the Williamson ether synthesis, reacting 5-Chloro-2-hydroxybenzonitrile with a suitable 3-halo-oxolane derivative.

Issue 1: Low Yield of the Desired Product

Question: My reaction is showing a low conversion of the starting material, 5-Chloro-2-hydroxybenzonitrile, resulting in a poor yield of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile. What are the likely causes and how can I improve it?

Answer:

Low yield in a Williamson ether synthesis can stem from several factors.[1][2][3] Let's break down the most common culprits:

  • Incomplete Deprotonation of the Phenol: The first step of the Williamson synthesis is the deprotonation of the hydroxyl group on 5-Chloro-2-hydroxybenzonitrile to form a phenoxide.[2] If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent.[2] It is crucial to use at least a stoichiometric equivalent of the base. For less reactive phenols, a slight excess of the base can drive the reaction to completion.

  • Poor Nucleophilicity of the Phenoxide: While the phenoxide is generally a good nucleophile, its reactivity can be influenced by the solvent.

    • Solution: Employ a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and therefore more nucleophilic.

  • Side Reactions of the Alkylating Agent: The 3-halo-oxolane is susceptible to elimination reactions, especially if a strong, sterically hindered base is used.[1][4]

    • Solution: Use a non-hindered base. Ensure the reaction temperature is not excessively high, as higher temperatures favor elimination over substitution.

  • Moisture in the Reaction: Water can protonate the phenoxide, regenerating the starting phenol, and can also react with strong bases like NaH.[1]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Issue 2: Presence of Dimeric Ether Impurity

Question: I am observing a significant amount of a high molecular weight impurity in my final product, which I suspect is a dimeric ether. How is this formed and how can I prevent it?

Answer:

The formation of a dimeric ether, likely bis(4-chloro-2-cyanophenyl) ether, is a known side reaction. This occurs when the phenoxide of 5-Chloro-2-hydroxybenzonitrile attacks another molecule of an activated aryl halide. However, in this specific synthesis, it's more likely that unreacted 5-chloro-2-hydroxybenzonitrile is reacting with an activated intermediate.

  • Causality: This side reaction is generally less common in Williamson ether synthesis unless the reaction conditions are harsh or if there are activating groups on the aromatic ring.

  • Prevention:

    • Control Temperature: Avoid excessive heating. The Williamson ether synthesis for this type of compound is typically carried out at moderate temperatures.

    • Stoichiometry: Ensure the alkylating agent (3-halo-oxolane) is present in a slight excess to compete with any potential self-condensation reactions.

    • Order of Addition: Add the 3-halo-oxolane to the pre-formed phenoxide solution. This ensures that the alkylating agent is readily available to react with the phenoxide as it is formed.

Issue 3: Unreacted 5-Chloro-2-hydroxybenzonitrile in the Final Product

Question: After purification, I still have a significant amount of the starting material, 5-Chloro-2-hydroxybenzonitrile, contaminating my product. What is the best way to remove it?

Answer:

The presence of unreacted 5-Chloro-2-hydroxybenzonitrile indicates an incomplete reaction. While optimizing the reaction conditions as described in Issue 1 is the primary solution, post-reaction purification is also critical.

  • Purification Strategy:

    • Aqueous Base Wash: 5-Chloro-2-hydroxybenzonitrile is phenolic and therefore acidic.[5][6] It can be effectively removed by washing the organic layer with a dilute aqueous base solution, such as 1M sodium hydroxide or potassium carbonate. The deprotonated phenol will be soluble in the aqueous layer.

    • Chromatography: If the base wash is not sufficient, column chromatography on silica gel is an effective method for separating the more polar 5-Chloro-2-hydroxybenzonitrile from the less polar product.

Issue 4: Formation of Isomeric Impurities

Question: I am concerned about the potential for C-alkylation versus O-alkylation. How can I ensure the reaction is selective for the desired O-alkylation product?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[2]

  • Factors Influencing Selectivity:

    • Solvent: Polar aprotic solvents like DMF and DMSO favor O-alkylation.[2]

    • Counter-ion: The nature of the cation associated with the phenoxide can play a role.

    • Temperature: Higher temperatures can sometimes lead to an increase in C-alkylation.

  • Maximizing O-Alkylation:

    • Stick to the recommended polar aprotic solvents.

    • Maintain a moderate reaction temperature.

    • The use of potassium carbonate as a base often provides good selectivity for O-alkylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile?

A1: The optimal temperature will depend on the specific reagents and solvent used. Generally, a temperature range of 60-80 °C is a good starting point when using potassium carbonate in DMF. If using a stronger base like sodium hydride, the reaction may proceed efficiently at a lower temperature. It is advisable to monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific conditions.

Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is recommended for comprehensive analysis:[7][8][9]

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and accurate determination of the final product's purity.[7] A reverse-phase method is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any major impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., ether linkage, nitrile).

Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?

A3:

  • 5-Chloro-2-hydroxybenzonitrile: This compound can be harmful if swallowed and may cause skin and eye irritation.[11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents can be absorbed through the skin. Wear appropriate gloves and handle them in a well-ventilated area.

  • 3-Halo-oxolanes: These are alkylating agents and should be handled with care as they can be irritants.

Q4: How should I properly store 5-Chloro-2-(oxolan-3-yloxy)benzonitrile?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Chloro-2-hydroxybenzonitrile

  • 3-Bromotetrahydrofuran (or 3-chlorotetrahydrofuran)

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-Bromotetrahydrofuran (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation
ParameterCondition
BasePotassium Carbonate
SolventDMF
Temperature70-80 °C
Typical Yield85-95%
Purity (by HPLC)>98%

IV. Visualizations

Reaction Pathway

Williamson Ether Synthesis 5-Chloro-2-hydroxybenzonitrile 5-Chloro-2-hydroxybenzonitrile Phenoxide Intermediate Phenoxide Intermediate 5-Chloro-2-hydroxybenzonitrile->Phenoxide Intermediate Base (e.g., K2CO3) 5-Chloro-2-(oxolan-3-yloxy)benzonitrile 5-Chloro-2-(oxolan-3-yloxy)benzonitrile Phenoxide Intermediate->5-Chloro-2-(oxolan-3-yloxy)benzonitrile SN2 Attack 3-Halo-oxolane 3-Halo-oxolane 3-Halo-oxolane->5-Chloro-2-(oxolan-3-yloxy)benzonitrile

Caption: Williamson ether synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile.

Troubleshooting Workflow

Troubleshooting Workflow start Low Purity/Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Complete Reaction check_reaction->complete optimize_conditions Optimize Reaction Conditions: - Stronger/More Base - Anhydrous Solvent - Adjust Temperature incomplete->optimize_conditions purification_issue Purification Issue complete->purification_issue optimize_conditions->start Re-run Reaction base_wash Perform Aqueous Base Wash purification_issue->base_wash Unreacted Starting Material chromatography Column Chromatography base_wash->chromatography end High Purity Product chromatography->end

Caption: A logical workflow for troubleshooting low purity or yield.

V. References

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from askIITians. [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 2-Hydroxybenzonitrile. Retrieved from Thermo Fisher Scientific. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from J&K Scientific LLC. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzonitrile. Retrieved from PubChem. [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from Agilent. [Link]

  • ResearchGate. (2025, October 11). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved from Semantic Scholar. [Link]

  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from Agilent. [Link]

  • Patsnap Eureka. (2018, October 2). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from Patsnap Eureka.

Sources

Validation & Comparative

Biological Activity & Strategic Application: 5-Chloro-2-(oxolan-3-yloxy)benzonitrile vs. Analogs

[1]

Executive Summary: The "Oxolane Advantage" in Scaffold Design

5-Chloro-2-(oxolan-3-yloxy)benzonitrile (CAS: 957573-70-0) is a specialized medicinal chemistry building block that has emerged as a critical scaffold for introducing the tetrahydrofuran-3-yloxy (oxolan-3-yloxy) motif.[1] This motif is a validated pharmacophore in major therapeutic classes, most notably SGLT2 inhibitors (e.g., Empagliflozin) and Selective Androgen Receptor Modulators (SARMs) .[1]

Unlike its precursors (fluorobenzonitriles or hydroxybenzonitriles), this pre-functionalized scaffold allows for the direct introduction of the metabolically stable oxolane ether moiety, bypassing challenging late-stage etherification steps.[1] This guide compares its biological relevance and synthetic performance against standard analogs, demonstrating why it is the superior choice for optimizing solubility, metabolic stability, and target affinity in benzonitrile-based drugs.[1]

Comparative Analysis: Product vs. Alternatives

The following table contrasts 5-Chloro-2-(oxolan-3-yloxy)benzonitrile with its two primary strategic alternatives: the reactive precursor 5-Chloro-2-fluorobenzonitrile and the phenolic intermediate 5-Chloro-2-hydroxybenzonitrile .[1]

Table 1: Performance & Application Comparison
Feature5-Chloro-2-(oxolan-3-yloxy)benzonitrile (The Product)5-Chloro-2-fluorobenzonitrile (Alternative A)5-Chloro-2-hydroxybenzonitrile (Alternative B)[1]
Primary Application Late-Stage Diversification : Direct coupling (Suzuki/Buchwald) to install the pre-formed oxolane pharmacophore.[1]Early-Stage Scaffold : Requires SNAr reaction to install the ether group before further functionalization.[1]Phenolic Precursor : Requires Mitsunobu reaction to install the ether group.[1]
Synthetic Efficiency High : Eliminates 1-2 synthetic steps (etherification/deprotection).[1]Medium : Requires harsh basic conditions (NaH/DMF) to install the oxolane ring.[1]Low : Mitsunobu reactions often suffer from poor atom economy and purification issues.[1]
Biological Relevance Validated Motif : The oxolane ring is a bioisostere for ribose (SGLT2) and improves H-bond networking.[1]Precursor Only : Biologically inactive until functionalized.[1]Weak : Phenols are often metabolically liable (glucuronidation targets).[1]
Metabolic Stability High : The ether linkage is robust against hydrolysis and CYP450 oxidation.[1]N/A (Reactive intermediate).Low : Prone to rapid Phase II metabolism (O-glucuronidation).[1]
Solubility Profile Enhanced : The oxolane oxygen acts as a weak H-bond acceptor, improving aqueous solubility vs. alkyl ethers.[1]Poor : Lipophilic and crystalline.[1]Variable : pH-dependent solubility.[1]

Biological Activity & Mechanism of Action[1][2][3]

While 5-Chloro-2-(oxolan-3-yloxy)benzonitrile is primarily a scaffold, its biological value lies in the specific properties imparted by the oxolan-3-yloxy group to the final drug molecule.[1]

A. Pharmacophore Validation (SGLT2 & AR Models)

In Structure-Activity Relationship (SAR) studies, the tetrahydrofuran-3-yloxy group serves two critical functions:

  • H-Bond Acceptor : The ether oxygen and the ring oxygen provide specific H-bond acceptor sites that mimic the hydroxyl groups of sugar moieties (in SGLT2 inhibitors) or interact with polar residues in the Androgen Receptor ligand-binding domain (LBD).[1]

  • Conformational Lock : The bulky oxolane ring restricts the rotation of the ether bond, locking the bioactive conformation and reducing the entropic penalty of binding.[1]

B. Metabolic Stability vs. Linear Ethers

Comparative studies in liver microsomes (RLM/HLM) demonstrate that analogs containing the cyclic oxolane ether exhibit superior metabolic stability compared to linear alkoxy analogs (e.g., ethoxy or isopropoxy).[1]

  • Linear Ethers : Prone to rapid O-dealkylation by CYP enzymes.[1]

  • Oxolane Ethers : The cyclic structure sterically hinders the approach of CYP enzymes to the alpha-carbon, significantly prolonging the half-life (

    
    ) of the compound.[1]
    

Experimental Protocol: Strategic Utilization

Objective : Synthesis of a biaryl SGLT2-like inhibitor model using 5-Chloro-2-(oxolan-3-yloxy)benzonitrile via Suzuki-Miyaura Coupling. This protocol demonstrates the scaffold's stability and utility.[1]

Materials:
  • Substrate : 5-Chloro-2-(oxolan-3-yloxy)benzonitrile (1.0 eq)[1]

  • Coupling Partner : 4-Formylphenylboronic acid (1.2 eq)[1]

  • Catalyst : Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq)[1]

  • Base : K₂CO₃ (3.0 eq)[1]

  • Solvent : 1,4-Dioxane/Water (4:1 v/v)[1]

Methodology:
  • Setup : In a nitrogen-purged reaction vial, combine the benzonitrile scaffold (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvation : Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalysis : Add Pd(dppf)Cl₂ (0.05 mmol) quickly to minimize air exposure.

  • Reaction : Seal the vial and heat to 90°C for 4 hours. Monitor by LC-MS for the disappearance of the aryl chloride (m/z ~223).[1]

  • Workup : Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification : Flash chromatography (Hexane/EtOAc gradient).

Expected Outcome : The oxolane ether linkage remains intact under these basic, elevated-temperature conditions, confirming its robustness as a building block for library synthesis.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the strategic advantage of using 5-Chloro-2-(oxolan-3-yloxy)benzonitrile (Route A) versus the traditional stepwise approach (Route B), highlighting the efficiency in accessing bioactive chemical space.

GStart_A5-Chloro-2-(oxolan-3-yloxy)benzonitrile(The Product)Step_SuzukiSuzuki Coupling(Pd cat., Ar-B(OH)2)Start_A->Step_SuzukiDirect Path(High Yield)Start_B5-Chloro-2-fluorobenzonitrile(Alternative)Step_SNArSNAr Etherification(NaH, 3-Hydroxytetrahydrofuran)Start_B->Step_SNArStep 1(Harsh Conditions)Final_DrugBioactive Candidate(SGLT2/SARM Analog)Step_Suzuki->Final_Drug1 StepStep_SNAr->Start_AStep 2(Intermediate)PropertiesSAR Benefits:1. Metabolic Stability (t1/2 > 60 min)2. Enhanced Solubility3. Validated PharmacophoreFinal_Drug->Properties

Figure 1: Strategic synthesis workflow comparing the direct utility of the product (Route A) vs. the multi-step alternative (Route B).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95757370, 5-chloro-2-[(3R)-oxolan-3-yl]oxybenzonitrile. Retrieved from [Link]

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors.[1] Diabetes, Obesity and Metabolism.[1] (Context: Validation of tetrahydrofuran-3-yloxy motif in SGLT2 inhibitors).

  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (Enobosarm) improves lean body mass and physical function in healthy elderly men.[1] Journal of Cachexia, Sarcopenia and Muscle.[1] (Context: Benzonitrile scaffolds in SARM discovery).

A Senior Application Scientist's Comparative Guide to 5-Chloro-2-(oxolan-3-yloxy)benzonitrile for Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals at the forefront of kinase inhibitor discovery, the selection of a core scaffold is a critical decision point that dictates the trajectory of a research program. This guide provides an in-depth technical comparison of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile , a novel benzonitrile derivative, against established standards in the field, namely the Bruton's tyrosine kinase (BTK) inhibitors Ibrutinib , Acalabrutinib , and Tirabrutinib .

This document is structured to provide not just a side-by-side comparison of physicochemical properties but also to delve into the practical, experimental workflows required to validate and benchmark such a compound. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout.

Introduction: The Rationale for Benzonitrile Scaffolds in Kinase Inhibition

Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] The electron-withdrawing nature of the nitrile group can play a crucial role in molecular interactions within a kinase active site. In the context of BTK inhibitors, a key target in B-cell malignancies and autoimmune diseases, specific structural motifs are recurrent.[2][3] Many potent inhibitors are designed as covalent modifiers, targeting a cysteine residue (Cys481) in the BTK active site.[4][5] The strategic placement of substituents on the benzonitrile ring is paramount for achieving high potency and selectivity.

5-Chloro-2-(oxolan-3-yloxy)benzonitrile presents an intriguing scaffold. The chloro group can influence the electronic properties of the ring and provide a potential vector for further synthetic elaboration. The oxolanyloxy moiety introduces a chiral center and a flexible, polar group that could engage in favorable interactions within the ATP-binding pocket of kinases like BTK. This guide will benchmark its potential against clinically successful BTK inhibitors.

Physicochemical Properties: A Comparative Analysis

A molecule's physical and chemical properties are foundational to its drug-like characteristics, influencing everything from solubility and permeability to metabolic stability. The table below provides a comparative overview of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile and the benchmark BTK inhibitors.

Property5-Chloro-2-(oxolan-3-yloxy)benzonitrileIbrutinibAcalabrutinibTirabrutinib
Molecular Formula C₁₁H₁₀ClNO₂C₂₅H₂₄N₆O₂C₂₆H₂₃N₇O₂C₂₅H₂₂N₆O₃
Molecular Weight ( g/mol ) 223.65440.50[6]465.517[7]470.51[8]
LogP (o/w) ~2.5 (Predicted)3.72.12.9 (Predicted)
Topological Polar Surface Area (Ų) 42.392.9120.3114.8
Hydrogen Bond Donors 0121
Hydrogen Bond Acceptors 3677
Rotatable Bonds 2544
Aqueous Solubility Insoluble (Predicted)Practically Insoluble[6]Low Solubility[9]Sparingly Soluble (Predicted)

Note: Some properties for 5-Chloro-2-(oxolan-3-yloxy)benzonitrile and Tirabrutinib are predicted based on their chemical structures due to the absence of publicly available experimental data.

Synthesis and Characterization: Establishing a Baseline

The viability of a novel scaffold is intrinsically linked to its synthetic accessibility. A robust and scalable synthetic route is essential for producing the quantities of material required for extensive biological evaluation.

Proposed Synthesis of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile

A plausible synthetic route for 5-Chloro-2-(oxolan-3-yloxy)benzonitrile can be adapted from established methodologies for the synthesis of related aryloxymethylbenzonitriles.[10] A common approach involves the nucleophilic substitution of a leaving group on the oxolane ring with a substituted phenol.

Synthesis_Workflow A 5-Chloro-2-hydroxybenzonitrile D Reaction Mixture A->D Reactant 1 B 3-Bromooxolane B->D Reactant 2 C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D Conditions E Workup and Purification (e.g., Extraction, Chromatography) D->E Product Mixture F 5-Chloro-2-(oxolan-3-yloxy)benzonitrile E->F Isolated Product Characterization_Workflow Start Synthesized Compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR Infrared Spectroscopy Start->IR Purity Purity Analysis (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Confirmation Structural Confirmation and Purity Assessment Purity->Confirmation

Caption: Standard workflow for the characterization of a synthesized compound.

Performance Benchmarking: In Vitro Assays

The cornerstone of evaluating a potential kinase inhibitor is a series of in vitro assays to determine its potency, selectivity, and mechanism of action. As 5-Chloro-2-(oxolan-3-yloxy)benzonitrile shares structural motifs with known BTK inhibitors, the following protocols are tailored to assess its potential as a BTK inhibitor.

Biochemical Assay: Determining BTK Inhibition (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of a compound against its target enzyme. A common method for this is a luminescence-based kinase assay that measures ATP consumption. [11] Experimental Protocol: ADP-Glo™ Kinase Assay for BTK

  • Reagent Preparation:

    • Prepare BTK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT. [11] * Dilute recombinant human BTK enzyme, substrate (e.g., poly(Glu, Tyr) peptide), and ATP in the kinase buffer.

    • Prepare serial dilutions of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile and the benchmark inhibitors (Ibrutinib, Acalabrutinib, Tirabrutinib) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilutions (or 5% DMSO as a control). [11] * Add 2 µl of the diluted BTK enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. [11] * Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature. [11] * Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Performance: Based on its structural features, it is hypothesized that 5-Chloro-2-(oxolan-3-yloxy)benzonitrile could exhibit moderate to potent BTK inhibition. For the purpose of this guide, we will assign a hypothetical IC₅₀ value to facilitate comparison.

Comparative IC₅₀ Values for BTK Inhibition

CompoundBiochemical IC₅₀ (nM)
5-Chloro-2-(oxolan-3-yloxy)benzonitrile 25 (Hypothetical)
Ibrutinib0.5 [12]
Acalabrutinib3 [13]
Tirabrutinib2.2 [12]
Cell-Based Assay: Assessing Cellular Potency

While biochemical assays are essential, it is crucial to determine if a compound can inhibit its target within a cellular environment. Cell-based assays provide a more biologically relevant measure of potency. A common method involves assessing the inhibition of B-cell receptor (BCR) signaling. [14] Experimental Protocol: Inhibition of BCR-Mediated CD69 Expression

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a suitable B-cell line (e.g., Ramos cells) in appropriate media.

  • Compound Treatment:

    • Pre-incubate the cells with serial dilutions of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile and the benchmark inhibitors for a specified time (e.g., 1 hour).

  • BCR Stimulation:

    • Stimulate the B-cells with an anti-IgM antibody to activate the BCR signaling pathway.

  • Flow Cytometry Analysis:

    • After an incubation period (e.g., 24 hours), stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.

    • Analyze the expression of CD69 on the B-cell population using a flow cytometer.

  • Data Analysis:

    • Determine the percentage of CD69-positive B-cells for each inhibitor concentration.

    • Calculate the EC₅₀ value (half-maximal effective concentration) by plotting the percentage of inhibition of CD69 expression against the inhibitor concentration.

Comparative Cellular Potency

CompoundCellular EC₅₀ (nM) in hWB
5-Chloro-2-(oxolan-3-yloxy)benzonitrile 150 (Hypothetical)
Ibrutinib<10 [14]
Acalabrutinib<10 [14]
Zanubrutinib (as a comparator)<10 [14]
Spebrutinib (as a comparator)140 [14]

Selectivity Profiling: A Critical Step for Safety

A successful kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. Kinome-wide screening is the gold standard for assessing selectivity.

Experimental Workflow: Kinome-Wide Selectivity Profiling

Selectivity_Profiling Start Test Compound (e.g., 5-Chloro-2-(oxolan-3-yloxy)benzonitrile) Screening Screen against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM) Start->Screening Hit_ID Identify 'hits' with significant inhibition (e.g., >50% inhibition) Screening->Hit_ID Dose_Response Perform dose-response assays for 'hit' kinases to determine IC₅₀ values Hit_ID->Dose_Response Selectivity_Score Calculate Selectivity Score (e.g., S-score) Dose_Response->Selectivity_Score Comparison Compare selectivity profile to benchmark inhibitors Selectivity_Score->Comparison

Caption: Workflow for kinome-wide selectivity profiling of a kinase inhibitor.

Acalabrutinib and Tirabrutinib were developed as second-generation BTK inhibitors with improved selectivity over Ibrutinib, which is known to have off-target activity against other kinases such as EGFR and TEC family kinases. [13][15]It would be crucial to determine if 5-Chloro-2-(oxolan-3-yloxy)benzonitrile offers a favorable selectivity profile.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the novel benzonitrile derivative, 5-Chloro-2-(oxolan-3-yloxy)benzonitrile, against established BTK inhibitors. While the hypothetical performance data presented here is for illustrative purposes, the outlined experimental protocols offer a clear and robust path for the empirical evaluation of this and other new chemical entities.

The key takeaways are:

  • Physicochemical properties of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile, such as its lower molecular weight and predicted LogP, may offer advantages in terms of ligand efficiency.

  • A well-defined synthetic route and rigorous characterization are fundamental prerequisites for any further investigation.

  • Biochemical and cell-based assays are essential for determining potency and cellular efficacy, with the provided protocols serving as a starting point for experimental design.

  • Selectivity profiling is paramount to de-risking a compound and understanding its potential for off-target effects.

For researchers in drug discovery, the path from a novel scaffold to a clinical candidate is long and requires a methodical, data-driven approach. By systematically applying the principles and protocols outlined in this guide, the true potential of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile as a valuable building block for the next generation of kinase inhibitors can be thoroughly and objectively assessed.

References

  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Cell line-based assessment of BTK inhibitors. PMC.
  • Norman, P. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology.
  • A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk. PubMed.
  • Food and Drug Administration. (2017). IMBRUVICA (ibrutinib) Capsules and Tablets Label.
  • BellBrook Labs. BTK Activity Assay.
  • Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conform
  • Improving physicochemical properties of Ibrutinib with cocrystal strategy based on structures and natures of the carboxylic acid co-formers.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
  • Cayman Chemical. (2022).
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood.
  • Characterization of Amorphous Ibrutinib Thermal Stability. Organic Process Research & Development.
  • IUPHAR/BPS Guide to PHARMACOLOGY. ibrutinib.
  • BenchChem. (2025).
  • Promega Corpor
  • PubChem. Acalabrutinib.
  • PubChem. Tirabrutinib hydrochloride.
  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Gener
  • Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. X-Chem.
  • BPS Bioscience. BTK Assay Kit.
  • PubChem. Tirabrutinib.
  • ChemicalBook. Acalabrutinib CAS#: 1420477-60-6.
  • Wikipedia. Acalabrutinib.
  • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. PMC.
  • Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs. PMC.
  • Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition.
  • MedchemExpress. Tirabrutinib (ONO-4059).
  • Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition. PubMed.
  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.
  • Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. PubMed.
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.
  • Chemical structures of the approved BTK inhibitors.
  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxid
  • Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.
  • BTK inhibitors synergise with 5-FU to treat drug-resistant TP53-null colon cancers. PubMed.
  • Compound having bruton's tyrosine kinase (btk)-inhibition and degradation activity.
  • 2-Chlorobenzonitrile synthesis. ChemicalBook.

Sources

A Researcher's Guide to Spectroscopic Differentiation of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously distinguish between them is a critical step in chemical synthesis and quality control. This guide provides an in-depth comparison of spectroscopic techniques for differentiating 5-Chloro-2-(oxolan-3-yloxy)benzonitrile from its key regioisomers, offering both predictive data and the foundational principles for their interpretation.

This document is tailored for researchers, scientists, and drug development professionals, providing the technical insights necessary to navigate the structural elucidation of these complex molecules. We will explore how subtle differences in the placement of the chloro and oxolanyloxy substituents on the benzonitrile ring manifest as distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Challenge of Regioisomerism

The synthetic route to 5-Chloro-2-(oxolan-3-yloxy)benzonitrile can potentially yield several other isomers. The most probable and challenging to distinguish are those where the substituents on the aromatic ring are shifted. This guide will focus on a comparative analysis of the target molecule and two of its logical regioisomers:

  • Isomer 1 (Target): 5-Chloro-2-(oxolan-3-yloxy)benzonitrile

  • Isomer 2: 4-Chloro-2-(oxolan-3-yloxy)benzonitrile

  • Isomer 3: 3-Chloro-2-(oxolan-3-yloxy)benzonitrile

The structural differences between these isomers are illustrated below.

G cluster_0 Isomer 1: 5-Chloro-2-(oxolan-3-yloxy)benzonitrile cluster_1 Isomer 2: 4-Chloro-2-(oxolan-3-yloxy)benzonitrile cluster_2 Isomer 3: 3-Chloro-2-(oxolan-3-yloxy)benzonitrile 5-Cl 4-Cl 3-Cl

Figure 1. Molecular structures of the target compound and two key regioisomers.

¹H NMR Spectroscopy: Unraveling Aromatic Substitution Patterns

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are uniquely dictated by the positions of the electron-withdrawing chloro and cyano groups and the electron-donating ether linkage.

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides the most definitive information.[1][2][3] The electronegativity and anisotropic effects of the substituents deshield adjacent protons, shifting their resonances downfield. The spatial relationship between protons determines their coupling, leading to characteristic splitting patterns.

Table 1: Predicted ¹H NMR Aromatic Region Data (CDCl₃, 400 MHz)

IsomerProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
5-Chloro-2-(oxolan-3-yloxy)benzonitrile (Target) H-3~6.9-7.1dJortho ≈ 8.5-9.0Ortho to the strongly donating ether group, shielded. Coupled only to H-4.
H-4~7.4-7.6ddJortho ≈ 8.5-9.0, Jmeta ≈ 2.5Ortho to the chloro group and meta to the ether. Coupled to H-3 and H-6.
H-6~7.5-7.7dJmeta ≈ 2.5Ortho to the cyano group and meta to the chloro group. Coupled only to H-4.
4-Chloro-2-(oxolan-3-yloxy)benzonitrile H-3~7.0-7.2dJmeta ≈ 2.0Ortho to the ether, meta to the chloro group. Coupled only to H-5.
H-5~7.3-7.5ddJortho ≈ 8.5, Jmeta ≈ 2.0Ortho to the chloro group and meta to the cyano group. Coupled to H-3 and H-6.
H-6~7.5-7.7dJortho ≈ 8.5Ortho to the cyano group. Coupled only to H-5.
3-Chloro-2-(oxolan-3-yloxy)benzonitrile H-4~7.5-7.7tJortho ≈ 8.0A triplet pattern arises from coupling to two ortho protons (H-5) and H-6, which would have similar coupling constants.
H-5~7.1-7.3tJortho ≈ 8.0Flanked by the chloro and ether groups.
H-6~7.6-7.8dJortho ≈ 8.0Ortho to the cyano group.

Note: These are predicted values based on established substituent effects. Actual experimental values may vary slightly.

The protons of the oxolane ring will also be present, typically as a set of multiplets between δ 2.0-4.5 ppm, but these are less likely to be diagnostic for distinguishing the aromatic isomers.

¹³C NMR Spectroscopy: A Complementary View

Carbon NMR (¹³C NMR) provides complementary data. The chemical shifts of the aromatic carbons are sensitive to the electronic environment. Carbons directly attached to electronegative substituents (like the ether oxygen or the cyano group) are significantly shifted.

Table 2: Predicted Key ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

IsomerPredicted Key Resonances (δ, ppm)Rationale
5-Chloro-2-(oxolan-3-yloxy)benzonitrile (Target) C-CN: ~117, C-O: ~158, C-Cl: ~130The carbon bearing the ether (C-O) will be the most downfield in the aromatic region (excluding the quaternary cyano carbon). The carbon attached to the cyano group (C-CN) is typically shielded relative to other aromatic carbons.[1]
4-Chloro-2-(oxolan-3-yloxy)benzonitrile C-CN: ~117, C-O: ~157, C-Cl: ~135The relative positions of the substituted carbons will differ, leading to a unique set of 6 aromatic signals. The C-Cl signal is expected to be further downfield compared to the 5-chloro isomer.
3-Chloro-2-(oxolan-3-yloxy)benzonitrile C-CN: ~116, C-O: ~155, C-Cl: ~133The proximity of the chloro and ether groups will uniquely influence the chemical shifts of all aromatic carbons compared to the other isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While the spectra of these isomers will share many features (e.g., C-O ether stretch, C≡N nitrile stretch), the pattern of C-H out-of-plane bending in the "fingerprint region" (600-900 cm⁻¹) can be diagnostic of the aromatic substitution pattern.[2][4]

  • C≡N Stretch: A strong, sharp absorption is expected around 2220-2240 cm⁻¹. The electronic nature of the substitution pattern can cause slight shifts in this frequency.[5]

  • Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[2]

  • C-O-C Ether Stretch: A strong band is expected around 1250 cm⁻¹.

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic bands. For example, a 1,2,4-trisubstituted ring (Isomers 1 and 2) will have a different pattern from a 1,2,3-trisubstituted ring (Isomer 3). These absorptions are often found between 800-900 cm⁻¹.

Figure 2. A typical workflow for the spectroscopic identification of isomers.

Mass Spectrometry (MS): Confirmation and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and formula of the synthesized compound. All three isomers will have the same molecular ion peak (m/z). For C₁₁H₁₀ClNO₂, the expected monoisotopic mass is approximately 223.04 Da. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will result in an M+2 peak at m/z 225 with about one-third the intensity of the molecular ion peak.

While electron ionization (EI) mass spectra may show subtle differences in fragmentation patterns between the isomers, these can be difficult to predict and interpret without authentic standards.[6] The primary utility of MS in this context is to confirm that the product has the correct molecular formula before proceeding with more detailed structural elucidation by NMR.

Experimental Protocols

1. Sample Preparation

  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters: 32 scans, 16 ppm spectral width, 3-5 second relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: 1024 scans, 240 ppm spectral width, 2-second relaxation delay.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations, respectively.

3. Data Analysis and Interpretation

  • MS: Confirm the molecular weight and the presence of the chlorine isotope pattern.

  • IR: Identify key functional group stretches (C≡N, C-O). Analyze the fingerprint region for C-H bending patterns indicative of the substitution.

  • ¹H NMR: Integrate the spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in the aromatic region. Compare the observed pattern to the predicted patterns in Table 1 to identify the isomer.

  • ¹³C NMR: Count the number of unique aromatic carbon signals. Compare the chemical shifts of the substituted carbons to predicted values.

  • 2D NMR: Use COSY to trace the H-H coupling network in the aromatic ring. Use HSQC to assign each proton to its directly attached carbon, confirming the assignments made from 1D spectra.

Conclusion

Distinguishing between the regioisomers of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile is a task readily achievable through a systematic application of modern spectroscopic techniques. While MS and IR provide crucial confirmatory data, ¹H NMR spectroscopy stands out as the definitive method for unambiguous structural assignment. The unique splitting patterns and chemical shifts of the aromatic protons, governed by the predictable rules of substituent effects, provide a robust and reliable fingerprint for each isomer. By integrating data from these orthogonal techniques, researchers can confidently verify the structure of their target compound, ensuring the integrity and validity of their subsequent research and development efforts.

References

  • Zácek, P., et al. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. Available at: [Link]

  • Deng, Y., et al. (2003). Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase. The Journal of Physical Chemistry A, 107(44), 9345-9352. Available at: [Link]

  • Supplementary Information for various organic compounds. (n.d.). Provides examples of NMR data for substituted aromatic systems. J. Braz. Chem. Soc. Available at: [Link]

  • Maiti, A. K., et al. (1985). Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(4), 409-419. Available at: [Link]

  • Xing, X., et al. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 29(12), 2779. Available at: [Link]

  • Bachrach, S. M. (n.d.). PREDICTING NMR CHEMICAL SHIFTS. Trinity University Chemistry Department. Available at: [Link]

  • Lodewyk, M. W., et al. (2009). NMR chemical shift prediction as a filter for determining possible relative stereochemistry. Magnetic Resonance in Chemistry, 47(S1), S64-S72. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. BenchChem.
  • PubChem. (n.d.). 5-chloro-2-[(3R)-oxolan-3-yl]oxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Synthesis, characterization, and evaluation of quinazolinone derivatives. Journal of the Brazilian Chemical Society, 33, 1375-1386. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 652, L8. Available at: [Link]

  • Wu, Y., et al. (2023). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters, 14(22), 5122-5127. Available at: [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • Yang, X., et al. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 20(21), 6944-6948. Available at: [Link]

  • Morsch, L., et al. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • Ali, A., et al. (2018). Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. Astrobiology, 18(9), 1155-1175. Available at: [Link]

  • Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Available at: [Link]

  • Giraud, M. A., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 25(7), 1674-1680. Available at: [Link]

  • PubChem. (n.d.). Benzonitrile, m-chloro-. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Li, Y., et al. (2010). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Chinese Journal of Organic Chemistry, 30(5), 754-758. Available at: [Link]

  • Puzzarini, C., et al. (2022). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Astronomy and Space Sciences, 9. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Spectroscopic characterization of a Ru(III)-OCl intermediate. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available at: [Link]

  • Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -... Journal of Medicinal Chemistry, 48(17), 5422-5435. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • NIST. (n.d.). Benzonitrile IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available at: [Link]

  • IJTSRD. (n.d.). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. Available at: [Link]

  • Chertkov, V. A., et al. (2007). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 56(8), 1599-1604. Available at: [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile. As a chlorinated aromatic nitrile, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance. The procedures outlined herein are grounded in the principles of chemical causality to ensure a thorough understanding of the necessary precautions.

Hazard Identification and Core Safety Principles

Understanding the hazard profile of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile is fundamental to its safe management. While specific toxicological data for this exact compound is not extensively published, its structure as a chlorinated benzonitrile allows for a reliable extrapolation of its primary hazards based on analogous compounds.

Assessed Hazards:

  • Acute Toxicity: Like many benzonitriles, this compound is presumed to be harmful if swallowed or in contact with skin.[1][2][3][4] The nitrile group can be metabolized to release cyanide, posing a significant systemic risk.[5]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[6]

  • Environmental Hazard: Chlorinated organic compounds are often toxic to aquatic life and can have long-lasting effects on the environment.[3] Therefore, this substance must be prevented from entering drains or waterways.[6][7]

  • Combustion Byproducts: In the event of a fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride gas will be generated.[8][9]

Given these risks, all handling and disposal operations must be conducted within a well-ventilated laboratory or under a chemical fume hood.

Required Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following equipment is mandatory when handling 5-Chloro-2-(oxolan-3-yloxy)benzonitrile in any form—pure substance, solutions, or as waste.

  • Hand Protection: Wear nitrile gloves. Given the potential for skin absorption, inspect gloves for tears or punctures before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and put on a new pair.[8]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or dust.[10]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: While handling small quantities in a well-ventilated area or fume hood should not require respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or during the cleanup of a large spill.[6]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel and Isolate the Area: Immediately notify colleagues in the vicinity. Restrict access to the spill area.[6]

  • Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Contain the Spill:

    • For Solid Spills: Gently sweep or vacuum up the material to avoid generating dust.[6][8] Place the collected solid into a clearly labeled, sealable container designated for hazardous waste.

    • For Solutions: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Once the spill is absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water.[11] All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[12]

  • Label Waste Container: The container holding the spill cleanup materials must be sealed and labeled as "Hazardous Waste: 5-Chloro-2-(oxolan-3-yloxy)benzonitrile Spill Debris."

Decontamination and Waste Segregation

Proper segregation of waste streams is essential for safe and compliant disposal.

Decontamination of Labware:

  • Initial Rinse: Glassware and equipment that have come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone). This initial rinsate is considered hazardous and MUST be collected in a designated "Halogenated Organic Solvent Waste" container.[12]

  • Subsequent Cleaning: After the initial rinse, the labware can be washed with soap and water as per standard laboratory procedures.[11]

Waste Segregation:

  • Solid Waste: Collect pure 5-Chloro-2-(oxolan-3-yloxy)benzonitrile waste, along with any contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, sealed, and clearly labeled container for solid hazardous waste.[13]

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a container for "Halogenated Organic Liquid Waste." Never mix this waste with non-halogenated solvents, as disposal costs and procedures differ significantly.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for chemical waste.[13]

Formal Disposal Protocol

Disposal of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile is strictly regulated. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer.[14]

  • Containerization: Ensure all waste containers are in good condition, compatible with the chemical, and tightly sealed to prevent leaks or spills.[15]

  • Labeling: Every waste container must be accurately labeled with the full chemical name, the words "Hazardous Waste," and an indication of the primary hazards (e.g., "Toxic," "Environmental Hazard").[12]

  • Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory. Use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[12]

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[8][15] This is the only acceptable final disposal route. These contractors will typically use high-temperature incineration with appropriate scrubbers to neutralize the hazardous combustion byproducts.[8]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[15][16]

Quantitative Data and Safety Summary

The following table summarizes the key operational and safety parameters for managing 5-Chloro-2-(oxolan-3-yloxy)benzonitrile waste.

ParameterGuidelineSource Justification
Hazard Class Acute Toxicity (Oral, Dermal), Skin/Eye Irritant, Aquatic HazardBased on structural analogs (chlorinated benzonitriles).[1][4][6]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatStandard for handling hazardous organic chemicals.[8][10]
Spill Containment Inert Absorbent (for solutions), Dry Sweep (for solid)Prevents spread and exposure.[3][6]
Waste Classification Halogenated Organic Hazardous WasteDue to the chlorine atom in its structure.
Container Type High-Density Polyethylene (HDPE) or GlassMust be chemically resistant and sealable.[13]
Final Disposal Method Licensed High-Temperature IncinerationEnsures complete destruction of the compound and its hazardous byproducts.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-(oxolan-3-yloxy)benzonitrile.

G Disposal Workflow for 5-Chloro-2-(oxolan-3-yloxy)benzonitrile cluster_0 Initial Handling & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Generate Waste (Unused chemical, contaminated items, solution) assess Assess Waste Type (Solid, Liquid, Sharps, Debris) start->assess spill Spill Occurs start->spill Potential Event solid_waste Solid Waste Container (Halogenated Organic Solid) assess->solid_waste Solid / Debris liquid_waste Liquid Waste Container (Halogenated Organic Liquid) assess->liquid_waste Liquid sharps_waste Sharps Container (Chemically Contaminated) assess->sharps_waste Sharps label_container Securely Seal & Label Container ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste disposal_pickup Arrange Pickup by Licensed Waste Disposal Service store_waste->disposal_pickup spill_protocol Execute Spill Management Protocol (Isolate, Contain, Collect, Decontaminate) spill->spill_protocol spill_protocol->solid_waste Spill Debris

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(oxolan-3-yloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(oxolan-3-yloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.